molecular formula C14H13N3O3 B11744265 [(4-Nitrophenyl)methoxy][1-(pyridin-2-YL)ethylidene]amine

[(4-Nitrophenyl)methoxy][1-(pyridin-2-YL)ethylidene]amine

Cat. No.: B11744265
M. Wt: 271.27 g/mol
InChI Key: NAGVWQOOMXRCMN-UHFFFAOYSA-N
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Description

[(4-Nitrophenyl)methoxy][1-(pyridin-2-YL)ethylidene]amine is an organic compound that features a combination of nitrophenyl and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Nitrophenyl)methoxy][1-(pyridin-2-YL)ethylidene]amine typically involves the reaction of 4-nitrobenzyl alcohol with 2-pyridinecarboxaldehyde in the presence of a suitable amine catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

[(4-Nitrophenyl)methoxy][1-(pyridin-2-YL)ethylidene]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(4-Nitrophenyl)methoxy][1-(pyridin-2-YL)ethylidene]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(4-Nitrophenyl)methoxy][1-(pyridin-2-YL)ethylidene]amine involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyridinyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

  • [(4-Nitrophenyl)methoxy][1-(pyridin-3-YL)ethylidene]amine
  • [(4-Nitrophenyl)methoxy][1-(pyridin-4-YL)ethylidene]amine
  • [(4-Nitrophenyl)methoxy][1-(pyridin-2-YL)methylidene]amine

Uniqueness

[(4-Nitrophenyl)methoxy][1-(pyridin-2-YL)ethylidene]amine is unique due to its specific combination of functional groups, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

N-[(4-nitrophenyl)methoxy]-1-pyridin-2-ylethanimine

InChI

InChI=1S/C14H13N3O3/c1-11(14-4-2-3-9-15-14)16-20-10-12-5-7-13(8-6-12)17(18)19/h2-9H,10H2,1H3

InChI Key

NAGVWQOOMXRCMN-UHFFFAOYSA-N

Canonical SMILES

CC(=NOCC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=N2

Origin of Product

United States

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